Igmesine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

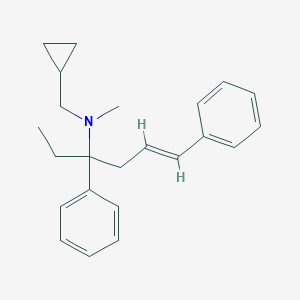

(E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20/h4-15,21H,3,16-19H2,1-2H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZSWYIFCKGTJI-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028764 | |

| Record name | Igmesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140850-73-3 | |

| Record name | (+)-N-(Cyclopropylmethyl)-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propen-1-yl]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140850-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Igmesine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140850733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Igmesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IGMESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA3745J38K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Igmesine's Affinity for the Sigma-1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Igmesine (JO-1784) is a synthetic ligand that has garnered significant interest within the scientific community for its selective and high-affinity binding to the sigma-1 (σ1) receptor.[1][2] The σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in a wide array of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and neuronal plasticity.[3] Consequently, ligands that target this receptor, such as this compound, hold considerable therapeutic potential for a variety of neurological and psychiatric disorders, including depression and cognitive deficits.[1][4][5] This technical guide provides an in-depth overview of the binding affinity of this compound for the σ1 receptor, complete with quantitative data, detailed experimental protocols, and visualizations of relevant cellular pathways and experimental workflows.

Quantitative Binding Affinity of this compound

The affinity of a ligand for its receptor is a critical parameter in drug development, quantifying the strength of the binding interaction. For this compound, this has been determined through various in vitro radioligand binding assays. The data consistently demonstrates a high affinity for the σ1 receptor, with nanomolar range values for key binding constants.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| IC50 | 39 nM | Rat Brain | Not Specified | [1] |

| Kd | 19.1 nM | Not Specified | Not Specified | [2] |

| Selectivity | IC50 > 1000 nM for σ2 receptor | Not Specified | Not Specified | [2] |

Table 1: Sigma-1 Receptor Binding Affinity of this compound. This table summarizes the key quantitative measures of this compound's affinity for the sigma-1 receptor. IC50 (half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the specific binding of a radioligand. Kd (dissociation constant) represents the concentration of this compound at which 50% of the receptors are occupied at equilibrium. The high selectivity for the σ1 receptor over the σ2 subtype is a notable feature of this compound.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of this compound's binding affinity for the σ1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

Materials and Reagents:

-

Tissue Preparation: Whole brain tissue from male Sprague-Dawley rats.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Radioligand: --INVALID-LINK---Pentazocine, a selective σ1 receptor ligand.

-

Competitor: this compound hydrochloride.

-

Non-specific Binding Control: Haloperidol (B65202) (10 µM).

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation:

-

Euthanize rats and rapidly dissect the whole brain.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL, determined by a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes containing:

-

50 µL of various concentrations of this compound (or vehicle for total binding).

-

50 µL of --INVALID-LINK---Pentazocine (at a final concentration close to its Kd, e.g., 5 nM).

-

100 µL of the membrane preparation.

-

For non-specific binding, add 50 µL of 10 µM haloperidol instead of this compound.

-

-

The final assay volume should be 250 µL.

-

Incubate the tubes at 37°C for 150 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials.

-

Add 5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Sigma-1 Receptor Signaling Pathway

The σ1 receptor modulates a variety of downstream signaling pathways. Upon ligand binding, it can translocate from the endoplasmic reticulum to other cellular compartments and interact with various ion channels and signaling proteins.

Caption: Sigma-1 receptor signaling pathway upon agonist binding.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in the radioligand competition binding assay used to determine the binding affinity of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. (+)-Igmesine hydrochloride | σ1 Receptors | Tocris Bioscience [tocris.com]

- 3. Effects of the sigma-1 receptor agonist blarcamesine in a murine model of fragile X syndrome: neurobehavioral phenotypes and receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

An In-depth Technical Guide to the Neuronal Mechanism of Action of Igmesine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Igmesine ((+)-N-cyclopropylmethyl-N-methyl-1,4-diphenyl-1-ethylbut-3-en-1-ylamine hydrochloride) is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein.[1] Initially investigated for its potential as an antidepressant, this compound has demonstrated a range of neuroprotective and cognitive-enhancing effects in preclinical models.[2] Although its clinical development was discontinued, the study of this compound has provided significant insights into the complex role of the σ1 receptor in neuronal function and its potential as a therapeutic target for neurological and psychiatric disorders.[2][3] This guide provides a detailed examination of this compound's mechanism of action at the molecular, cellular, and systemic levels within the nervous system.

Core Mechanism: Sigma-1 Receptor Agonism

The primary molecular target of this compound is the σ1 receptor. Unlike traditional receptors located on the cell surface, the σ1 receptor is a ligand-operated chaperone protein predominantly localized at the endoplasmic reticulum (ER)-mitochondrion interface, a specialized region known as the mitochondria-associated ER membrane (MAM).[4][5]

In its basal, inactive state, the σ1 receptor is bound to another ER chaperone, the Binding Immunoglobulin Protein (BiP).[4] The binding of an agonist, such as this compound, induces a conformational change in the σ1 receptor, causing it to dissociate from BiP.[4][6] Once dissociated, the activated σ1 receptor is free to translocate and interact with a variety of "client" proteins, including ion channels, G-protein coupled receptors, and signaling kinases, thereby modulating their activity and influencing a wide array of cellular functions.[1][4]

Modulation of Neuronal Signaling Pathways

This compound's activation of the σ1 receptor triggers a cascade of downstream effects that modulate neuronal excitability, synaptic plasticity, and cellular resilience.

1. Regulation of Ion Channels and Calcium Homeostasis: The σ1 receptor is a potent modulator of various ion channels.[5][7] By interacting with these channels, this compound can influence membrane potential and intracellular calcium (Ca²⁺) signaling, which are critical for neuronal function.

-

Calcium Signaling: The σ1 receptor directly interacts with inositol (B14025) 1,4,5-trisphosphate (IP3) receptors at the ER, stabilizing them and facilitating Ca²⁺ flux from the ER to the mitochondria.[6][8] This regulation is crucial for maintaining mitochondrial function, ATP production, and preventing cellular stress.[8] this compound, as a σ1 agonist, enhances this modulatory role, contributing to cellular homeostasis.[2]

-

Potassium Channels: Studies have shown that σ1 receptor ligands, including this compound, can inhibit voltage-activated K⁺ currents.[2][9] This action can alter neuronal excitability and firing patterns.

-

NMDA Receptor Complex: this compound modulates the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[2] It appears to have a dual modulatory role, sometimes potentiating and other times inhibiting NMDA receptor function depending on the cellular context.[2] Notably, this compound has been shown to block NMDA-induced increases in cGMP, suggesting interference with the NMDA receptor/nitric oxide synthase (NOS)/cGMP pathway.[10] This interaction is a critical component of its neuroprotective and cognitive-modulating effects.

2. Interaction with Neurotransmitter Systems: While not a classical monoamine reuptake inhibitor, this compound influences several key neurotransmitter systems.

-

Monoaminergic Systems: Acute this compound treatment shows weak effects on norepinephrine (B1679862) (NE) uptake and lacks significant activity on serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) synthesis or reuptake transporters.[10] However, chronic (21-day) treatment leads to a significant decrease in the density of β-adrenergic receptors, an effect also seen with traditional antidepressants.[10] This suggests that long-term σ1 receptor activation can induce adaptive changes in monoaminergic systems.

-

Cholinergic System: Preclinical studies indicate that this compound can increase the release of acetylcholine (B1216132), which may contribute to its anti-amnesic properties.[2]

3. Neurotrophic and Neuroprotective Mechanisms: A significant aspect of this compound's action is its ability to promote neuronal survival and resilience.

-

Endoplasmic Reticulum (ER) Stress: The σ1 receptor is a key regulator of the unfolded protein response (UPR), a cellular pathway activated by ER stress.[11] By binding to the ER stress sensor IRE1 (inositol-requiring enzyme 1), σ1 receptors can modulate the UPR. Agonists like this compound are thought to stabilize IRE1, leading to the activation of the transcription factor XBP1 (X-box-binding protein 1), which in turn can increase the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[11]

-

Protection Against Ischemia and Excitotoxicity: In animal models of global cerebral ischemia, this compound has demonstrated significant neuroprotective effects, reducing cell death and attenuating ischemia-induced hyperactivity.[2][12] This protection is likely mediated by its multifaceted actions, including the modulation of NMDA receptors, stabilization of calcium homeostasis, and reduction of ER stress.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's binding profile and neurochemical effects.

Table 1: this compound Binding and Enzyme Inhibition Profile

| Target | Parameter | Value | Species/Tissue | Reference |

|---|---|---|---|---|

| Sigma-1 (σ1) Receptor | IC₅₀ | 39 ± 8 nM | Rat Brain Membrane | [1] |

| Monoamine Oxidase A (MAO-A) | IC₅₀ | > 10 µM | Not Specified | [10] |

| Monoamine Oxidase B (MAO-B) | IC₅₀ | > 10 µM | Not Specified |[10] |

Table 2: Neurochemical Effects of Chronic this compound Administration

| Parameter | Treatment | Effect | Species/Tissue | Reference |

|---|---|---|---|---|

| β-Adrenergic Receptor Density | 21-day treatment | 20% Decrease | Rat Brain | [10] |

| Tyrosine Hydroxylase Activity | 21-day treatment | 30-32% Reduction | Rat Brain | [10] |

| Serotonin (5-HT) Uptake | 21-day treatment | No significant change | Rat Brain | [10] |

| Noradrenaline (NE) Uptake | 21-day treatment | No significant change | Rat Brain |[10] |

Experimental Protocols

1. Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor

This protocol outlines the methodology to determine the binding affinity (Kᵢ) of a test compound like this compound for the σ1 receptor.

-

Objective: To measure the ability of this compound to displace a specific radiolabeled ligand from the σ1 receptor.

-

Materials:

-

Receptor Source: Guinea pig brain or liver membrane homogenates, which are rich in σ1 receptors.[13][14]

-

Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor agonist.[14][15]

-

Test Compound: this compound, prepared in serial dilutions.

-

Non-specific Binding (NSB) Control: Haloperidol (10 µM), a high-affinity ligand used to saturate all specific binding sites.[13]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[13]

-

Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/B or GF/C), scintillation counter, scintillation cocktail.[16]

-

-

Procedure:

-

Plate Setup: Assays are performed in triplicate in a 96-well plate.

-

Total Binding Wells: Contain assay buffer, [³H]-(+)-pentazocine (at a concentration near its Kₑ, e.g., 1-5 nM), and membrane homogenate.

-

Non-specific Binding (NSB) Wells: Contain assay buffer, [³H]-(+)-pentazocine, excess haloperidol, and membrane homogenate.

-

Competition Wells: Contain assay buffer, [³H]-(+)-pentazocine, membrane homogenate, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated for a set period (e.g., 90-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[13][17]

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[13]

-

Washing: Filters are immediately washed multiple times with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: The filter plate is dried, scintillation cocktail is added to each well, and the radioactivity (in disintegrations per minute, DPM) retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the DPM from NSB wells from the DPM in total and competition wells. The IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

2. Protocol: In Vivo Microdialysis for Neurotransmitter Measurement

This protocol describes the use of microdialysis to measure extracellular neurotransmitter levels in a specific brain region of a live animal following this compound administration.

-

Objective: To determine the effect of this compound on the release of neurotransmitters such as dopamine, serotonin, or acetylcholine in the brain.

-

Materials:

-

Animal Model: Typically rats or mice.

-

Stereotaxic Apparatus: For precise implantation of the microdialysis probe.

-

Microdialysis Probe: A small, semi-permeable membrane at the tip of a cannula.[18][19]

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

-

Fraction Collector: To collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) for sensitive quantification of neurotransmitters.[19][20]

-

Test Compound: this compound, dissolved for systemic administration (e.g., i.p. or s.c.).

-

-

Procedure:

-

Probe Implantation: Under anesthesia, the animal is placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting a specific brain region (e.g., hippocampus, nucleus accumbens). The animal is allowed to recover from surgery.

-

Probe Insertion & Perfusion: On the day of the experiment, the microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF.

-

Baseline Collection: Dialysate samples are collected for a baseline period (e.g., 1-2 hours) to establish stable neurotransmitter levels.

-

Drug Administration: this compound is administered to the animal.

-

Post-Treatment Collection: Dialysate collection continues for several hours to monitor changes in neurotransmitter concentrations over time.

-

Sample Analysis: The collected dialysate fractions are analyzed using HPLC-ED or another sensitive analytical method to quantify the concentration of the neurotransmitters of interest.

-

Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the average baseline concentration. Statistical analysis is used to determine the significance of any changes observed after drug administration.

-

Conclusion

The mechanism of action of this compound in neurons is multifaceted, centered on its primary role as a selective σ1 receptor agonist. By activating this unique intracellular chaperone, this compound initiates a complex series of downstream events. It directly modulates the activity of key ion channels and receptors, including NMDA and IP3 receptors, thereby influencing calcium homeostasis and neuronal excitability. While its acute effects on monoamine transporters are minimal, chronic administration induces adaptive changes in the adrenergic system. Critically, this compound leverages the σ1 receptor's role in cellular stress responses to provide neuroprotection and promote neurotrophic pathways, likely through the regulation of ER stress and enhancement of BDNF expression. Although clinical development has ceased, the pharmacological profile of this compound continues to serve as a valuable blueprint for understanding σ1 receptor function and for the development of novel therapeutics targeting this system for a range of CNS disorders.

References

- 1. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. researchgate.net [researchgate.net]

- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 7. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 12. The sigma receptor ligand JO 1784 (this compound hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 17. med.upenn.edu [med.upenn.edu]

- 18. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 20. In vivo monitoring of amine neurotransmitters using microdialysis with on-line capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Developmental Saga of Igmesine: A Technical Exploration of a Sigma-1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Igmesine (JO 1784), a selective sigma-1 (σ1) receptor agonist, emerged as a promising therapeutic candidate for neuropsychiatric and neurological disorders, primarily major depressive disorder and cognitive deficits. Its development traversed a comprehensive preclinical and clinical pathway, elucidating its mechanism of action and therapeutic potential. This technical guide provides an in-depth history of this compound's development, detailing its pharmacological profile, key experimental findings, and the trajectory of its clinical evaluation. Quantitative data are systematically presented, and detailed methodologies for pivotal experiments are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the scientific journey of this compound. Although clinical development was ultimately discontinued (B1498344) for strategic reasons, the story of this compound offers valuable insights into the therapeutic targeting of the sigma-1 receptor and the broader challenges of CNS drug development.

Introduction

The quest for novel therapeutic agents for central nervous system (CNS) disorders has led to the exploration of diverse molecular targets. Among these, the sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has garnered significant attention.[1] this compound, chemically known as (+)-N-cyclopropylmethyl-N-methyl-1,4-diphenyl-1-ethylbut-3-en-1-ylamine hydrochloride, was one of the early selective ligands developed to probe the function of and therapeutically modulate the σ1 receptor.[2] This document serves as a comprehensive technical guide to the developmental history of this compound, from its initial discovery and characterization to its evaluation in clinical trials.

Pharmacological Profile

This compound is a high-affinity agonist for the σ1 receptor. Its binding characteristics and selectivity have been determined through various in vitro assays.

Receptor Binding Affinity

The binding affinity of this compound for the σ1 receptor and its selectivity over other receptors are crucial determinants of its pharmacological profile.

| Receptor/Site | Ligand | Species/Tissue | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | Rat Brain Membranes | 39 ± 8 | [2] | |

| Sigma-2 (σ2) | >1000 | [3] | |||

| Monoamine Oxidase A (MAO-A) | >10,000 | [3] | |||

| Monoamine Oxidase B (MAO-B) | >10,000 | [3] |

Note: Further Ki values for a wider range of receptors to definitively establish a comprehensive selectivity profile were not available in the searched literature.

Pharmacokinetics

Information regarding the pharmacokinetic profile of this compound is limited in the publicly available literature.

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t½) | Not Reported | |||

| Bioavailability | Not Reported | |||

| Cₘₐₓ | Not Reported | |||

| Blood-Brain Barrier Penetration | Inferred from CNS effects |

Preclinical Development

The preclinical evaluation of this compound focused on its potential as a cognitive enhancer and a neuroprotective agent, primarily through its action on the σ1 receptor.

Cognitive Enhancement in Amnesia Models

This compound demonstrated efficacy in reversing cognitive deficits in various animal models of amnesia.

Experimental Protocol: Scopolamine-Induced Amnesia in Rats

This model is widely used to induce a transient cholinergic deficit, mimicking aspects of cognitive impairment.

-

Animals: Male Wistar rats are typically used.

-

Apparatus: A passive avoidance apparatus, consisting of a light and a dark compartment connected by a door, is commonly employed.

-

Procedure:

-

Acquisition Trial: Rats are placed in the light compartment. Upon entering the dark compartment, they receive a mild foot shock.

-

Drug Administration: Immediately after the acquisition trial, rats are administered either vehicle, scopolamine (B1681570) (to induce amnesia), or scopolamine followed by this compound at various doses (intraperitoneally, i.p.).

-

Retention Trial: 24 hours later, rats are again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory retention.

-

-

Data Analysis: The step-through latency in the retention trial is the primary measure of cognitive function.

| Animal Model | Inducing Agent | This compound Dose (mg/kg, i.p.) | Outcome Measure | Result | Reference |

| Rat | Scopolamine | 0.25 - 16 | Increased step-through latency | Reversal of amnesia |

Note: Specific quantitative data on the percentage of improvement or statistical significance were not consistently available in the searched literature.

Neuroprotection in Cerebral Ischemia Models

This compound has shown neuroprotective effects in models of global cerebral ischemia.

Experimental Protocol: Gerbil Model of Global Cerebral Ischemia

This model mimics the neuronal damage observed after a stroke.

-

Animals: Mongolian gerbils are used due to their incomplete circle of Willis, which leads to consistent ischemic brain injury upon carotid artery occlusion.[4]

-

Procedure:

-

Ischemia Induction: Both common carotid arteries are occluded for a set period (e.g., 5 minutes) to induce global cerebral ischemia.[5][6]

-

Drug Administration: this compound or vehicle is administered at various time points before or after the ischemic insult (e.g., intraperitoneally or orally).[7]

-

Histological Analysis: After a survival period (e.g., 4 days), the brains are perfusion-fixed, sectioned, and stained (e.g., with Cresyl Violet) to assess neuronal damage, particularly in the CA1 region of the hippocampus.[5]

-

Behavioral Assessment: Locomotor activity and other behavioral parameters can also be monitored.[7]

-

-

Data Analysis: The number of surviving neurons in the hippocampal CA1 region is quantified to determine the extent of neuroprotection.

| Animal Model | Ischemia Duration | This compound Dose (mg/kg, p.o.) | Outcome Measure | Result | Reference |

| Gerbil | 5 minutes | 50, 75, 100 | Increased neuronal survival in CA1 | Significant protection against ischemia-induced cell death (P < 0.03-0.005) | [7] |

| Gerbil | 5 minutes | 100 (i.p.) | Attenuation of hyperactivity and NO synthase activity | Attenuated ischemia-induced hyperactivity and increased NO synthase activities | [7] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the σ1 receptor. This activation triggers a cascade of intracellular signaling events that are believed to underlie its therapeutic actions.

Upon binding, this compound is thought to induce a conformational change in the σ1 receptor, leading to its dissociation from the binding immunoglobulin protein (BiP), an endoplasmic reticulum chaperone.[8] The activated σ1 receptor can then translocate and interact with various downstream effector proteins, including ion channels and other receptors.

Key downstream signaling pathways modulated by σ1 receptor activation include:

-

Calcium Signaling: The σ1 receptor modulates intracellular calcium levels by interacting with inositol (B14025) 1,4,5-trisphosphate (IP3) receptors at the endoplasmic reticulum.[1]

-

NMDA Receptor Modulation: The σ1 receptor can influence the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning and memory.[3]

-

Neurotrophic Factor Signaling: Activation of the σ1 receptor has been linked to the potentiation of neurotrophic factor signaling, such as that of brain-derived neurotrophic factor (BDNF).

-

Oxidative Stress Regulation: The σ1 receptor plays a role in mitigating oxidative stress, in part through the modulation of the NRF2 pathway.[9]

Clinical Development

The clinical development of this compound primarily focused on its potential as a treatment for major depressive disorder (MDD).

Phase II and Phase III Clinical Trials for Major Depressive Disorder

This compound progressed to Phase II and Phase III clinical trials to evaluate its efficacy and safety in patients with MDD.

| Trial Phase | Number of Patients | Dosage (mg/day) | Comparator | Primary Endpoint | Key Findings | Reference |

| Phase II (Open-Label) | 31 | Not Specified | Improvement in depression scores | Significant improvement for up to four weeks | [2] | |

| Phase III (Double-Blind, Placebo-Controlled) | 348 | 25, 100 | Placebo, Fluoxetine (20 mg/day) | Change in HAM-D score | 25 mg dose showed significant improvement vs. placebo in an outpatient subset, but not in the overall population at the end of 6 weeks. The 100 mg dose was not significantly different from placebo. |

Note: While the trials showed some promising signals, particularly in certain patient subpopulations, the overall results were not robust enough to support regulatory approval, and development was discontinued for marketing considerations.

Experimental and Clinical Trial Workflows

The development of this compound followed a structured workflow from preclinical discovery to clinical evaluation.

Conclusion

The development of this compound represents a significant effort in the exploration of the σ1 receptor as a therapeutic target for CNS disorders. Preclinical studies robustly demonstrated its potential for cognitive enhancement and neuroprotection. While the clinical trials for major depressive disorder did not ultimately lead to its market approval due to a combination of factors including inconclusive efficacy in broader patient populations and strategic business decisions, the journey of this compound has provided invaluable knowledge. It has helped to shape our understanding of σ1 receptor pharmacology and its role in complex brain functions. The data and methodologies developed during its investigation continue to inform current research into novel σ1 receptor ligands and their potential therapeutic applications. The story of this compound underscores the intricate and challenging nature of CNS drug development, where promising preclinical findings do not always translate into definitive clinical success.

References

- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 2. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Evaluation of an ischemic model in ischemia prone and general Mongolian gerbils by neurological symptom, injury, and sex difference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. The sigma receptor ligand JO 1784 (this compound hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 9. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]

The Modulatory Role of Igmesine on NMDA Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Igmesine is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface. While not a direct ligand of the N-methyl-D-aspartate (NMDA) receptor, this compound exerts a significant modulatory influence on its function. This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates NMDA receptor activity, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows. The primary mechanism involves a direct protein-protein interaction between the σ1 receptor and the GluN1 subunit of the NMDA receptor, leading to a potentiation of NMDA receptor-mediated currents. This effect is largely attributed to the inhibition of small-conductance calcium-activated potassium (SK) channels. Furthermore, this compound can paradoxically confer neuroprotection against NMDA receptor-mediated excitotoxicity by promoting the dissociation of neuronal nitric oxide synthase (nNOS) from the NMDA receptor complex, thereby attenuating the production of cytotoxic nitric oxide. This dual functionality highlights this compound as a complex modulator of glutamatergic neurotransmission with potential therapeutic implications in neurological and psychiatric disorders.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its dysregulation is implicated in a range of CNS disorders, making it a key target for therapeutic intervention. This compound, a selective σ1 receptor agonist, has emerged as a significant modulator of NMDA receptor function.[3][4] Unlike competitive or non-competitive antagonists that directly block the receptor, this compound's action is indirect, mediated through its primary target, the σ1 receptor.[3][5] This guide delineates the molecular mechanisms underlying this modulation, presents the quantitative parameters of these interactions, and provides detailed protocols for the key experiments used to elucidate these effects.

Mechanism of Action: An Indirect but Potent Modulation

This compound's influence on the NMDA receptor is a multi-faceted process initiated by its binding to the σ1 receptor. This interaction triggers a cascade of events that ultimately fine-tune NMDA receptor activity.

Direct Sigma-1 and NMDA Receptor Interaction

Evidence suggests a direct physical interaction between the σ1 receptor and the NMDA receptor complex. Specifically, the σ1 receptor has been shown to bind directly to the GluN1 subunit of the NMDA receptor.[5] This physical association forms the basis for the modulatory effects of σ1 receptor ligands like this compound on NMDA receptor function.

Potentiation of NMDA Receptor Currents via SK Channel Inhibition

A primary mechanism by which this compound enhances NMDA receptor function is through the inhibition of small-conductance Ca2+-activated K+ (SK) channels.[3][6][7] The sequence of events is as follows:

-

NMDA Receptor Activation and Ca2+ Influx: Activation of the NMDA receptor leads to an influx of Ca2+ into the postsynaptic neuron.[3]

-

SK Channel Activation: The rise in intracellular Ca2+ activates nearby SK channels.

-

Membrane Hyperpolarization and Shunting of NMDA Current: The opening of SK channels leads to K+ efflux, causing a localized hyperpolarization that shunts the NMDA receptor-mediated current, effectively dampening the excitatory signal.[3][6]

-

This compound-σ1R Mediated SK Channel Inhibition: this compound, by activating the σ1 receptor, prevents the opening of these SK channels.[3][6][7]

-

Enhanced NMDA Receptor Response: By blocking this negative feedback loop, this compound potentiates the NMDA receptor-mediated depolarization and Ca2+ influx.[3][6]

This potentiation of NMDA receptor currents has been observed to be significant, with σ1 receptor agonists increasing the amplitude of NMDA receptor currents by approximately 56-78%.[3]

Neuroprotection via Uncoupling of nNOS

Paradoxically, while potentiating NMDA receptor currents, which can be excitotoxic, this compound and other σ1 receptor agonists also exhibit neuroprotective properties.[8][9] This is achieved by modulating the downstream signaling of the NMDA receptor. Specifically, σ1 receptor activation can disrupt the protein-protein interaction between the NMDA receptor complex and neuronal nitric oxide synthase (nNOS).[8]

The canonical excitotoxic pathway involves:

-

Excessive Ca2+ influx through NMDA receptors.

-

Activation of nNOS, which is anchored to the NMDA receptor complex.

-

Production of nitric oxide (NO).

-

NO-mediated activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent cellular damage.[2][10][11]

By promoting the dissociation of nNOS from the NMDA receptor, this compound effectively uncouples the receptor from this neurotoxic cascade, thereby reducing NO and cGMP production.[4][8][12]

Quantitative Data

The following tables summarize the key quantitative data for this compound and other relevant compounds.

| Compound | Receptor | Parameter | Value | Species/Tissue | Reference(s) |

| This compound | Sigma-1 | IC50 | 39 ± 8 nM | Rat Brain | [3] |

| (+)-Pentazocine | Sigma-1 | Ki | 3.1 nM | - | [1] |

| SA4503 | Sigma-1 | IC50 | 17.4 ± 1.9 nM | - | [9] |

| Haloperidol | Sigma-1 | Ki | 3.2 nM | - | [5] |

Table 1: Binding Affinities of this compound and Other Ligands for the Sigma-1 Receptor.

| Ligand | Concentration | Effect | Magnitude of Effect | Preparation | Reference(s) |

| (+)-Pentazocine | 1 µM | Potentiation of NMDA receptor currents | 56.5 ± 4.87% increase | Rat Hippocampal Slices | [3] |

| This compound | - | Blockade of NMDA-induced cGMP increases | - | - | [4][12] |

| This compound | 0.1-1 mg/kg | Reversal of cognitive deficits (in vivo) | - | Rats |

Table 2: Functional Effects of Sigma-1 Receptor Agonists on NMDA Receptor-Mediated Responses.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of a test compound like this compound for the σ1 receptor using [3H]-(+)-pentazocine.

Materials:

-

Membrane Preparation: Rat brain tissue.

-

Radioligand: [3H]-(+)-pentazocine.

-

Non-specific Binding Ligand: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (pre-soaked in 0.5% polyethylenimine).

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In triplicate, combine the following in microcentrifuge tubes or a 96-well plate:

-

Total Binding: Assay buffer, [3H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM), and membrane homogenate (50-100 µg protein).

-

Non-specific Binding: 10 µM Haloperidol, [3H]-(+)-pentazocine, and membrane homogenate.

-

Competitive Binding: Serial dilutions of this compound, [3H]-(+)-pentazocine, and membrane homogenate.

-

-

Incubation: Incubate the reactions at 25°C for 120 minutes.

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the measurement of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal neurons and their modulation by this compound.

Materials:

-

Preparation: Hippocampal slices from rats.

-

Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2, bubbled with 95% O2/5% CO2.

-

Recording Solution (for NMDA currents): Mg2+-free aCSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABAA receptor antagonist (e.g., 100 µM picrotoxin).

-

Pipette Solution: Containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Slice Preparation: Prepare 300-400 µm thick hippocampal slices and allow them to recover in aCSF for at least 1 hour.

-

Recording: Transfer a slice to the recording chamber and perfuse with the recording solution.

-

Establish Whole-Cell Configuration: Obtain a gigaseal on a CA1 pyramidal neuron and establish a whole-cell configuration. Clamp the neuron at a holding potential of -70 mV.

-

Evoke EPSCs: Stimulate Schaffer collateral afferents with a bipolar electrode to evoke synaptic currents.

-

Baseline Recording: Record stable baseline NMDA receptor-mediated EPSCs for 5-10 minutes.

-

Drug Application: Perfuse the slice with the recording solution containing this compound (e.g., 1-10 µM) for 10-15 minutes and record the EPSCs.

-

Washout: Perfuse with the drug-free recording solution to observe any reversal of the effect.

-

Data Analysis: Measure the amplitude of the NMDA EPSCs before, during, and after this compound application. Express the effect of this compound as a percentage change from the baseline amplitude.

Measurement of NMDA-Induced cGMP Production

This protocol describes an enzyme immunoassay (EIA) to quantify changes in intracellular cGMP levels in response to NMDA and this compound in primary neuronal cultures.

Materials:

-

Primary neuronal cell culture.

-

Stimulation Buffer: e.g., Krebs-Ringer-HEPES buffer.

-

Reagents: NMDA, this compound.

-

Lysis Buffer: 0.1 M HCl.

-

Commercial cGMP EIA kit.

Procedure:

-

Cell Culture: Plate primary neurons and grow to the desired confluency.

-

Pre-incubation: Replace the culture medium with stimulation buffer and pre-incubate the cells with either vehicle or this compound at the desired concentration for 20-30 minutes.

-

Stimulation: Add NMDA (e.g., 100 µM) to the wells and incubate for a short period (e.g., 2-5 minutes).

-

Lysis: Terminate the stimulation by aspirating the buffer and adding ice-cold 0.1 M HCl to lyse the cells and inhibit phosphodiesterase activity.

-

Sample Preparation: Scrape the cells and centrifuge to pellet the debris. The supernatant contains the cGMP.

-

cGMP Quantification: Follow the instructions of the commercial cGMP EIA kit to measure the cGMP concentration in the samples. This typically involves a competitive binding assay where sample cGMP competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.

-

Data Analysis: Normalize the cGMP concentration to the protein content of each sample. Compare the cGMP levels in the different treatment groups (control, NMDA alone, NMDA + this compound).

Visualizations

Signaling Pathways

Caption: this compound's dual modulation of NMDA receptor signaling pathways.

Experimental Workflows

Caption: Experimental workflow for patch-clamp electrophysiology.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

This compound presents a sophisticated mechanism for modulating NMDA receptor function. Through its primary action as a σ1 receptor agonist, it initiates a direct interaction with the NMDA receptor's GluN1 subunit, leading to an indirect potentiation of receptor currents via the inhibition of SK channels. Concurrently, it can trigger a neuroprotective pathway by uncoupling nNOS from the NMDA receptor complex, thereby mitigating excitotoxicity. This dual modulatory capacity, enhancing synaptic signaling while potentially protecting against its over-activation, underscores the therapeutic potential of this compound and other σ1 receptor ligands. The experimental protocols and quantitative data provided in this guide offer a framework for the continued investigation and development of compounds targeting this intricate signaling nexus.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. med.upenn.edu [med.upenn.edu]

- 12. Beneficial effects of the sigma1 receptor agonists this compound and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of Igmesine on Intracellular Calcium Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Igmesine, a selective sigma-1 (σ1) receptor agonist, has demonstrated a complex and nuanced role in the modulation of intracellular calcium ([Ca2+]i) signaling. This technical guide provides an in-depth analysis of the signaling pathways affected by this compound, with a focus on its interactions with the σ1 receptor and the subsequent downstream effects on calcium homeostasis. We consolidate findings from multiple studies to present a comprehensive overview of the molecular mechanisms, quantitative data on its effects, detailed experimental protocols for studying these phenomena, and visual representations of the implicated signaling cascades. This document is intended to serve as a core resource for researchers in neuropharmacology, cell signaling, and drug development investigating the therapeutic potential of σ1 receptor ligands.

Introduction to this compound and its Primary Target: The Sigma-1 Receptor

This compound is a synthetic ligand that exhibits high selectivity for the σ1 receptor, an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1] The σ1 receptor is a unique, ligand-operated protein that plays a crucial role in cellular stress responses and the regulation of inter-organelle communication, particularly between the ER and mitochondria.[2] Unlike traditional receptors, the σ1 receptor does not possess intrinsic enzymatic activity but rather acts as a modulator of various client proteins, including ion channels and other receptors.[3]

The antidepressant-like effects and neuroprotective properties of this compound are thought to be mediated through its agonistic activity at the σ1 receptor, which leads to the modulation of several downstream signaling pathways, most notably those governing intracellular calcium homeostasis.[4]

This compound's Impact on Intracellular Calcium Signaling

This compound's influence on [Ca2+]i is not direct but rather modulatory, potentiating calcium signals initiated by other stimuli. Its effects can be broadly categorized into two main mechanisms: modulation of intracellular calcium release from the endoplasmic reticulum and regulation of calcium influx from the extracellular space.

Modulation of Endoplasmic Reticulum Calcium Release

The primary mechanism by which this compound affects intracellular calcium stores involves its interaction with the σ1 receptor and the subsequent allosteric modulation of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). The σ1 receptor is known to form a complex with the IP3R at the MAM.[2]

Upon agonist binding, such as with this compound, the σ1 receptor is thought to dissociate from its chaperone partner, BiP (Binding immunoglobulin protein), and interact with the IP3R. This interaction potentiates the IP3R-mediated release of calcium from the ER into the cytoplasm and, importantly, into the mitochondria, which are in close proximity at the MAM.[5] This enhanced calcium transfer from the ER to the mitochondria is crucial for cellular bioenergetics and survival.[5]

Studies have shown that the antidepressant-like effects of this compound are dependent on the mobilization of intracellular calcium from IP3 receptor-sensitive pools.[4] This is evidenced by the fact that antagonists of the IP3 receptor can block the behavioral effects of this compound.[4]

Modulation of Extracellular Calcium Influx

In addition to its effects on intracellular stores, this compound also modulates the influx of extracellular calcium through various plasma membrane channels.

The activity of this compound has been shown to be dependent on the influx of extracellular calcium through L-type and N-type voltage-gated calcium channels (VGCCs).[4] The antidepressant-like effects of this compound can be blocked by antagonists of these channels, such as verapamil (B1683045) (L-type) and ω-conotoxin GVIA (N-type), and potentiated by a VGCC agonist, (-)-Bay K8644.[4] This suggests that σ1 receptor activation by this compound sensitizes or facilitates the opening of these channels in response to depolarization.

This compound has been reported to interfere with the N-methyl-D-aspartate (NMDA) receptor/nitric oxide synthase/cGMP pathway.[6] The σ1 receptor can modulate NMDA receptor activity, and as an agonist, this compound is thought to potentiate NMDA receptor-mediated responses. This potentiation would lead to an increased influx of calcium through the NMDA receptor channel, a critical event in synaptic plasticity and neuronal function.

Quantitative Data on this compound's Effects

| Parameter | Receptor/Channel | Value | Species/System | Reference |

| Binding Affinity (Ki) | Sigma-1 Receptor | Not explicitly reported for this compound. For reference, the selective σ1 receptor agonist (+)-pentazocine has a Ki of ~3-10 nM. | Guinea Pig Brain | [7] |

| Functional Activity | Sigma-1 Receptor | Agonist | Multiple | [1][4] |

| IC50 | Monoamine Oxidase A/B | >10 µM | Not specified | [6] |

| Effect | Target/Pathway | Concentration/Dose | Observed Effect | Experimental System | Reference |

| Antidepressant-like effect | Sigma-1 Receptor | 0.1-10 mg/kg (i.p.) | Reduction in immobility time in forced swimming test | Mouse | [4][8] |

| Modulation of Ca2+ Influx | L-type and N-type VGCCs | In vivo doses (i.c.v.) | Effect blocked by VGCC antagonists and potentiated by an agonist | Mouse | [4] |

| Modulation of Intracellular Ca2+ Release | IP3 Receptor-sensitive pools | In vivo doses (i.c.v.) | Effect blocked by IP3R antagonist and potentiated by an IP3R modulator | Mouse | [4] |

| NMDA Receptor Pathway | NMDA Receptor/NOS/cGMP | Not specified | Blocked NMDA-induced increases in cGMP | In vivo | [6] |

| Constitutive Ca2+ Entry | Orai1/SK3 complex | 1 µM | Reduction of constitutive Ca2+ entry | MDA-MB-435s breast cancer cells | Gueguinou et al., 2017 |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for investigating its effects on intracellular calcium.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the effects of this compound on intracellular calcium signaling, based on methodologies reported in the literature.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a ligand for the σ1 receptor.

-

Materials:

-

Membrane preparation from a tissue rich in σ1 receptors (e.g., guinea pig liver).

-

Radioligand: --INVALID-LINK---pentazocine.

-

Non-specific binding agent: Haloperidol (B65202) (at high concentration, e.g., 10 µM).

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of this compound.

-

In a parallel set of tubes, incubate the membrane preparation with the radioligand and a high concentration of haloperidol to determine non-specific binding.

-

After incubation (e.g., 120 minutes at 25°C), terminate the binding by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 of this compound, and then calculate the Ki value using the Cheng-Prusoff equation.

-

Intracellular Calcium Measurement using Fura-2 AM

This protocol allows for the ratiometric measurement of [Ca2+]i in live cells.

-

Materials:

-

Cultured cells of interest (e.g., PC12, SH-SY5Y, or primary neurons).

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

This compound and other test compounds (e.g., VGCC blockers, IP3R modulators).

-

Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

-

-

Procedure:

-

Cell Loading:

-

Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBSS.

-

Incubate the cultured cells with the loading solution for 30-60 minutes at 37°C in the dark. This allows the Fura-2 AM to enter the cells and be cleaved by intracellular esterases into its active, Ca2+-sensitive form.

-

-

Washing:

-

Wash the cells with fresh HBSS to remove any extracellular Fura-2 AM.

-

-

Imaging:

-

Mount the cells on the fluorescence microscope.

-

Record a baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add this compound at the desired concentration and continue recording the fluorescence changes.

-

To probe specific pathways, pre-incubate cells with channel blockers or receptor antagonists before adding this compound and a subsequent stimulus.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

-

This ratio is proportional to the intracellular calcium concentration and can be calibrated to provide an absolute [Ca2+]i value.

-

-

Conclusion

This compound exerts a significant modulatory influence on intracellular calcium signaling, primarily through its agonistic action at the sigma-1 receptor. Its ability to potentiate calcium release from IP3R-sensitive ER stores and enhance calcium influx through VGCCs and NMDA receptors underscores its complex mechanism of action. While the precise quantitative parameters of its binding and dose-response effects on calcium mobilization require further elucidation, the existing body of research provides a strong framework for understanding its therapeutic potential. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational resource for researchers aiming to further investigate the intricate role of this compound and other sigma-1 receptor ligands in cellular calcium homeostasis.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist this compound involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beneficial effects of the sigma1 receptor agonists this compound and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

Igmesine and its Effects on Endoplasmic Reticulum Stress: A Technical Guide

Abstract

The sigma-1 receptor (S1R) has emerged as a significant therapeutic target for a multitude of CNS and peripheral disorders characterized by cellular stress and protein misfolding. Igmesine, a selective S1R agonist, demonstrates considerable potential in modulating the endoplasmic reticulum (ER) stress response, a key pathway implicated in cellular homeostasis and survival. This technical guide provides an in-depth analysis of this compound's mechanism of action, its specific effects on the Unfolded Protein Response (UPR) pathways, and the experimental methodologies used to elucidate these effects. Quantitative data from relevant studies are summarized, and key signaling and experimental workflows are visualized to offer a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: The Intersection of this compound, Sigma-1 Receptors, and ER Stress

1.1 this compound: A Selective Sigma-1 Receptor Agonist this compound (C₂₃H₂₉N) is a high-affinity and selective ligand for the sigma-1 receptor (S1R).[1] Initially investigated for its antidepressant properties, its clinical development was discontinued.[1] However, ongoing research has revitalized interest in this compound and other S1R agonists for their neuroprotective capabilities, which are largely attributed to their role in mitigating cellular stress.[1][2]

1.2 The Sigma-1 Receptor (S1R): A Unique ER Chaperone The S1R is a 223-amino acid transmembrane protein, unique in its sequence with no mammalian homologues.[3] It primarily resides in the mitochondria-associated ER membrane (MAM), a specialized subdomain that forms a critical interface between the ER and mitochondria.[4][5] At the MAM, S1R acts as a ligand-operated molecular chaperone.[2][3] In its inactive state, S1R forms a complex with another ER chaperone, the Binding Immunoglobulin Protein (BiP), also known as GRP78.[2][5]

1.3 Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR) The ER is a vital organelle responsible for the synthesis, folding, and modification of a vast number of proteins.[6] A variety of physiological and pathological conditions, such as hypoxia, nutrient deprivation, or high secretory demand, can disrupt the ER's protein-folding capacity. This leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[6] To restore homeostasis, the cell activates a sophisticated signaling network called the Unfolded Protein Response (UPR).[7] The UPR is mediated by three ER-resident transmembrane sensor proteins:

-

Inositol-requiring enzyme 1 (IRE1) [7]

Initially, the UPR aims to resolve the stress by reducing protein translation, increasing the production of chaperones, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if the stress is too severe or prolonged, the UPR can switch to a pro-apoptotic program to eliminate the damaged cell.[8][10]

Core Mechanism: How this compound Modulates ER Stress

The primary mechanism by which this compound influences ER stress is through its activation of the S1R. Upon binding of an agonist like this compound, the S1R dissociates from BiP.[2][5] This dissociation "unleashes" both BiP and S1R, allowing them to interact with other client proteins. Freed BiP can assist in refolding proteins, while the activated S1R can directly engage with and modulate the activity of UPR sensors, particularly IRE1.[2][5][11]

Caption: Activation of the Sigma-1 Receptor (S1R) by this compound at the MAM.

Effects on Specific UPR Pathways

Evidence strongly suggests that S1R activation preferentially modulates the IRE1 branch of the UPR, promoting a pro-survival, adaptive response.

3.1 The IRE1 Pathway Under ER stress, IRE1 dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain.[12] This RNase excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1).[13] The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ER expansion, and ERAD.[4][13]

S1R has been shown to directly interact with and stabilize the activated IRE1 monomer at the MAM.[2][4][11] This interaction prolongs IRE1's RNase activity, thereby enhancing the production of XBP1s.[4][11] By boosting this adaptive arm of the UPR, S1R activation helps restore ER homeostasis and promotes cell survival. Furthermore, increased XBP1s can inhibit the expression of the pro-apoptotic transcription factor CHOP.[4]

Caption: this compound's potentiation of the adaptive IRE1 signaling pathway.

3.2 The PERK and ATF6 Pathways The role of S1R activation on the other two UPR branches is less defined and appears to be context-dependent.

-

PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which attenuates global protein synthesis but selectively promotes the translation of activating transcription factor 4 (ATF4). ATF4 controls the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP.[8][14] Some studies suggest that treatment with S1R agonists can reduce the expression of phosphorylated PERK (p-PERK), indicating a dampening of this stress pathway.[15]

-

ATF6 Pathway: ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved to release its active cytosolic domain.[9][16] This domain then moves to the nucleus to activate the transcription of ER chaperones.[9] Current evidence suggests that S1R activation may not significantly alter ATF6 signaling.[15]

Quantitative Data on S1R Ligands and ER Stress

The following tables summarize quantitative data from studies investigating the binding affinity of S1R ligands and their effects on key UPR markers. While data for this compound itself is limited in recent ER stress literature, data from other selective S1R agonists are presented as they act through the same primary mechanism.

Table 1: Binding Affinities of Selected Sigma-1 Receptor Ligands

| Compound | Receptor | Ki (nM) | Source / Assay System |

|---|---|---|---|

| This compound | Sigma-1 | Not specified, but selective | [17] |

| (+)-Pentazocine | Sigma-1 | 4.8 | [18] (Reference Compound) |

| Haloperidol | Sigma-1 | 2.6 | [18] (Reference Compound) |

| Fluvoxamine | Sigma-1 | 36.3 | [3] |

| Cutamesine (SA4503) | Sigma-1 | 16.9 |[3] |

Table 2: Effects of Sigma-1 Receptor Agonists on UPR Marker Expression

| Treatment | Model System | Marker | Change vs. Control/Vehicle | Reference |

|---|---|---|---|---|

| PRE-084 (S1R Agonist) | Mouse Spinal Cord Injury | p-IREα/IRE ratio | ~50% decrease vs. Saline | [19] |

| PRE-084 (S1R Agonist) | Mouse Spinal Cord Injury | XBP-1s/XBP-1u ratio | ~40% decrease vs. Saline | [19] |

| PRE-084 (S1R Agonist) | Mouse Spinal Cord Injury | CHOP | ~60% decrease vs. Saline | [19] |

| Comp-AD (S1R Agonist) | Mouse Stroke Model | p-PERK expression | Significantly reduced at 1 day | [15] |

| Comp-AD (S1R Agonist) | Mouse Stroke Model | p-IRE1α expression | Significantly reduced at 1 day | [15] |

| Cutamesine (SA4503) | Rat Cardiac Arrest Model | CHOP | Significantly lower vs. CPR group | [20] |

| Cutamesine (SA4503) | Rat Cardiac Arrest Model | Caspase-12 | Significantly lower vs. CPR group |[20] |

Note: The decreases observed in markers like p-IREα and CHOP in injury models[15][19] reflect the protective effect of S1R agonists, which mitigate the overall ER stress response compared to the untreated injured group.

Key Experimental Protocols

Verifying the effects of a compound like this compound on ER stress requires a multi-faceted approach. Below are detailed methodologies for core experiments.

5.1 Protocol: Sigma-1 Receptor Radioligand Binding Assay This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) for the S1R.

-

Objective: To determine the equilibrium inhibition constant (Ki) of this compound.

-

Materials:

-

Membrane homogenates from guinea pig liver (high in S1R).[3][21]

-

Radioligand: [³H]-(+)-pentazocine, a selective S1R ligand.[21]

-

Non-specific binding agent: Haloperidol (10 µM) or unlabeled (+)-pentazocine.[3][22]

-

Binding buffer: 50 mM Tris-HCl, pH 8.0.[3]

-

Test compound: this compound, at increasing concentrations.

-

Scintillation counter and vials.

-

-

Procedure:

-

Preparation: Prepare dilutions of this compound.

-

Incubation: In test tubes, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (near its KD value, e.g., 2.4 nM), and varying concentrations of this compound.[3] For total binding, omit this compound. For non-specific binding, add a high concentration of an unlabeled ligand like haloperidol.

-

Equilibration: Incubate the mixture at room temperature or 37°C for a defined period (e.g., 90-120 minutes) to reach equilibrium.[3][22]

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing immediately with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the radioligand concentration and KD is its dissociation constant.

-

5.2 Protocol: Western Blotting for UPR Proteins This method quantifies the levels of key UPR-related proteins.

-

Objective: To measure changes in the expression and phosphorylation state of proteins like BiP, p-PERK, PERK, p-IRE1, IRE1, CHOP, and ATF6.[23]

-

Materials:

-

Cell or tissue lysates from control and this compound-treated groups (with or without an ER stress inducer like tunicamycin (B1663573) or thapsigargin).[7]

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, electrophoresis and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific to target proteins (e.g., anti-p-PERK, anti-CHOP).[23]

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Procedure:

-

Lysate Preparation: Lyse cells or tissues and quantify total protein concentration.

-

Electrophoresis: Denature an equal amount of protein from each sample and separate by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody overnight at 4°C. After washing, incubate with a corresponding secondary antibody.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imager.

-

Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH). For phosphoproteins, normalize to the total protein level (e.g., p-PERK vs. total PERK).[24]

-

5.3 Protocol: RT-qPCR for XBP1 Splicing This assay specifically measures the activation of the IRE1 pathway.

-

Objective: To quantify the ratio of spliced (XBP1s) to unspliced (XBP1u) mRNA.[25]

-

Materials:

-

RNA extraction kit.

-

cDNA synthesis kit (reverse transcriptase).

-

qPCR instrument and reagents (e.g., SYBR Green).

-

PCR primers designed to amplify a region of XBP1 mRNA that includes the 26-nucleotide intron.

-

-

Procedure:

-

RNA Extraction & cDNA Synthesis: Extract total RNA from samples and reverse-transcribe it into cDNA.

-

PCR Amplification: Perform PCR using the specific XBP1 primers. The unspliced transcript will yield a larger PCR product than the spliced transcript.

-

Detection & Analysis:

-

Gel-based: Separate the PCR products on an agarose (B213101) gel. The two distinct bands for XBP1u and XBP1s can be visualized and their intensities quantified.[25]

-

qPCR-based: Use primers that specifically flank the splice site or use a fluorescent probe system to differentiate and quantify the two isoforms in real-time.[26]

-

-

Normalization: Normalize expression levels to a stable housekeeping gene (e.g., GAPDH).[25]

-

References

- 1. alzdiscovery.org [alzdiscovery.org]